2,6-Dibromopyridin-4-ol
Overview
Description
2,6-Dibromopyridin-4-ol is a synthetic organic compound that belongs to the family of pyridine and halogenated compounds. It is a white to off-white crystalline solid .
Synthesis Analysis
A practical and efficient protocol for the syntheses of 6-substituted 2-bromopyridine compounds has been developed by using a selective copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine and a range of amines .Molecular Structure Analysis
The molecular formula of 2,6-Dibromopyridin-4-ol is C5H3Br2NO . The InChI code is 1S/C5H3Br2NO/c6-4-1-3(9)2-5(7)8-4/h1-2H, (H,8,9) .Chemical Reactions Analysis
The major advantage of the synthesis protocol of 2,6-Dibromopyridin-4-ol is the complete control of selectivity of the pyridine bromine atom for the C–N cross-coupling reaction .Physical And Chemical Properties Analysis
The physical form of 2,6-Dibromopyridin-4-ol is solid . It has a molecular weight of 252.89 . The storage temperature is in an inert atmosphere, 2-8C .Scientific Research Applications
Synthesis and Chemical Applications
2,6-Dibromopyridin-4-ol plays a significant role in chemical synthesis and applications. It serves as a vital precursor in the synthesis of 2-aminopyridines, compounds with extensive biological and chemical significance. The reaction of 2,6-dibromopyridine with various amines produces 6-bromopyridine-2-amines, which are further utilized in C-C cross-coupling reactions (Bolliger, Oberholzer, & Frech, 2011). Additionally, 2,6-dibromopyridin-4-ol undergoes regioselective Suzuki cross-coupling reactions, which are crucial for producing certain pyridine derivatives that are otherwise challenging to synthesize (Sicre, Alonso-Gómez, & Cid, 2006).
Catalysis and Material Science
In catalysis and material science, the coordination compounds of terpyridines, including derivatives of 2,6-dibromopyridin-4-ol, are extensively used. These compounds find applications in photovoltaics, biomedicinal chemistry (e.g., DNA intercalation), and organometallic catalysis. The breadth of reactions catalyzed by terpyridines and their transition metal complexes is diverse, ranging from artificial photosynthesis to organic transformations (Winter, Newkome, & Schubert, 2011).
Organic and Medicinal Chemistry
In organic and medicinal chemistry, the selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands has been developed. This approach allows the synthesis of diversely substituted pyridines, which are of significant importance to chemists in these fields (Prajapati, Schulzke, Kindermann, & Kapdi, 2015). Furthermore, the synthesis of 2-pyridones from 2,6-dibromopyridine is a notable application, leading to the production of tissue factor VIIa inhibitors (Parlow & South, 2003).
Safety And Hazards
properties
IUPAC Name |
2,6-dibromo-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDIUEDAZXIZBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702663 | |
Record name | 2,6-Dibromopyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromopyridin-4-ol | |
CAS RN |
220616-68-2 | |
Record name | 2,6-Dibromopyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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